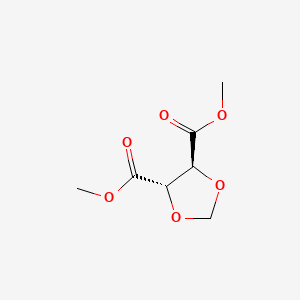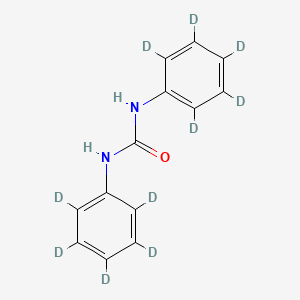
(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane is a chiral compound with significant importance in organic chemistry. It is characterized by its two methoxycarbonyl groups attached to a 1,3-dioxolane ring. This compound is often used as a building block in the synthesis of various bioactive molecules and has applications in different fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane typically involves the reaction of a suitable diol with dimethyl carbonate in the presence of a catalyst. One common method includes the use of D-ribose as a starting material, which undergoes a series of reactions including cyclization and esterification to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of efficient catalysts to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a precursor to bioactive molecules that interact with enzymes, receptors, and other biological macromolecules. The specific pathways and targets depend on the structure of the final bioactive compound derived from this compound .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- (4S,5S)-5-acetyl-2,2-dimethyl-1,3-dioxolan-4-yl
- (1S,2R,3R,4S,5S,6S,7S,8R)-4-(Methoxycarbonyl)cubane-1-carboxylic acid
Uniqueness
(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane is unique due to its specific chiral configuration and the presence of two methoxycarbonyl groups. This configuration imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Propiedades
Número CAS |
137568-30-0 |
|---|---|
Fórmula molecular |
C7H10O6 |
Peso molecular |
190.151 |
Nombre IUPAC |
dimethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C7H10O6/c1-10-6(8)4-5(7(9)11-2)13-3-12-4/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
Clave InChI |
WXDCPMZAHPHZPC-WHFBIAKZSA-N |
SMILES |
COC(=O)C1C(OCO1)C(=O)OC |
Sinónimos |
(4S,5S)-4,5-Bis(methoxycarbonyl)-1,3-dioxolane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)
